3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide
Description
Systematic IUPAC Nomenclature Analysis
The systematic IUPAC name 3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide provides a detailed blueprint of the molecule’s architecture. Breaking this down:
- Core Structure : The compound features two quinolinium moieties (aromatic heterocycles with a nitrogen atom) linked via conjugated prop-1-enyl chains. Each quinolinium ring is substituted at the 4-position with a benzoxazolylidene group (a fused benzene-oxazole system).
- Substituents :
- The dimethylazanium groups (trimethylammonium cations) are attached to propyl chains extending from the quinolinium nitrogen atoms. These cationic side chains enhance water solubility and nucleic acid binding affinity.
- The (E,3E) configuration denotes the trans spatial arrangement of the double bonds in the conjugated linker, critical for maintaining planarity and fluorescence properties.
- Counterions : The tetraiodide designation indicates four iodide anions balancing the charges of the two dicationic cyanine units.
| Molecular Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₆H₄₄I₄N₆O₂ | |
| Molecular Weight | 1258.6 g/mol | |
| CAS Number | 152068-09-2 |
Common Synonyms: YO-PRO-1, YO-TAP-1, Oxazole Yellow Iodide
This compound is widely referenced under three primary aliases in scientific literature:
- YO-PRO-1 : The name reflects its classification as a Y ellow O xazole derivative with PRO prietary modifications. It is trademarked by Molecular Probes (now Thermo Fisher Scientific) and is used extensively in flow cytometry and microscopy.
- YO-TAP-1 : The "TAP" suffix denotes its structural similarity to thiazole orange (TO) derivatives while retaining oxazole-based components. This variant is marketed for microarray staining and chromosome counterstaining.
- Oxazole Yellow Iodide : This name emphasizes the oxazole heterocycle and the iodide counterions. It is frequently used in apoptosis assays due to its cell-impermeant nature.
These synonyms are functionally interchangeable but may reflect slight differences in commercial formulations or intended applications.
Structural Relationship to Carbocyanine Dye Family
The compound belongs to the monomeric carbocyanine dye family, characterized by two nitrogen-containing heterocycles (e.g., benzoxazole, quinoline) connected by a conjugated polymethine chain. Key structural and functional features include:
Cyanine Backbone :
- The benzoxazolylidene-quinolinium system forms a rigid, planar structure that intercalates into double-stranded DNA (dsDNA), inducing a fluorescence enhancement of up to 1,800-fold.
- The prop-1-enyl linker length (three methine units) tunes absorption/emission spectra to ~491 nm (excitation) and ~509 nm (emission).
Cationic Side Chains :
Fluorescence Mechanism :
| Property | Carbocyanine Dye Feature | Relevance to YO-PRO-1 |
|---|---|---|
| Heterocycles | Benzoxazole + Quinoline | Defines absorption/emission profile |
| Linker Length | Three methine units | Optimizes for ~500 nm emission |
| Side Chains | Trimethylammonium | Enhances nucleic acid binding |
| Counterions | Iodide | Balances charge, improves solubility |
Properties
Molecular Formula |
C53H62I4N6O2 |
|---|---|
Molecular Weight |
1322.7 g/mol |
IUPAC Name |
3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide |
InChI |
InChI=1S/C53H62N6O2.4HI/c1-54-48-26-11-13-28-50(48)60-52(54)30-15-20-42-32-36-56(46-24-9-7-22-44(42)46)34-17-38-58(3,4)40-19-41-59(5,6)39-18-35-57-37-33-43(45-23-8-10-25-47(45)57)21-16-31-53-55(2)49-27-12-14-29-51(49)61-53;;;;/h7-16,20-33,36-37H,17-19,34-35,38-41H2,1-6H3;4*1H/q+4;;;;/p-4 |
InChI Key |
VLRAOTOBRYVTHM-UHFFFAOYSA-J |
Isomeric SMILES |
CN1/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CCC[N+](CCC[N+](CCC[N+]4=CC=C(C5=CC=CC=C45)/C=C/C=C\6/OC7=CC=CC=C7N6C)(C)C)(C)C)/OC8=CC=CC=C18.[I-].[I-].[I-].[I-] |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCC[N+]5=CC=C(C6=CC=CC=C65)C=CC=C7N(C8=CC=CC=C8O7)C.[I-].[I-].[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Methyl-1,3-Benzoxazole Precursors
The benzoxazole unit is synthesized via cyclization of ortho-aminophenol derivatives. Electrochemical oxidation using iodine(III) mediators (e.g., λ³-iodanes) facilitates oxidative cyclization. For example, 2-(benzylideneamino)phenol undergoes cyclization in hexafluoroisopropanol (HFIP) with electrochemically generated I(III) species to yield 2-phenylbenzoxazole. Key parameters include:
- Solvent : HFIP (enhances electrophilicity of I(III)).
- Temperature : Room temperature.
- Yield : 55–85%.
Alternative methods employ iodine-catalyzed coupling of catechols, ammonium acetate, and alkenes/alkynes. For instance, catechol reacts with ammonium acetate and styrene under iodine catalysis (10 mol%) at 80°C for 12 hours to form benzoxazoles in 72–89% yield.
Formation of Quinolinium Moieties
Quinolinium cores are prepared via quaternization of quinoline derivatives. Propylation agents like 1,3-dibromopropane introduce the alkyl chains required for subsequent coupling. For example:
- Quinoline is treated with 1,3-dibromopropane in acetonitrile at 60°C for 24 hours to form 1-(3-bromopropyl)quinolinium bromide.
- The bromide intermediate undergoes nucleophilic substitution with dimethylamine to yield 1-(3-(dimethylamino)propyl)quinolinium bromide.
Critical Conditions :
Coupling of Benzoxazole and Quinolinium Units
The conjugated prop-1-enyl linker is formed via a Knoevenagel condensation between benzoxazole aldehydes and quinolinium methyl groups. A representative protocol from patent WO2014005125A2 involves:
- Reacting 3-methyl-1,3-benzoxazole-2-carbaldehyde with 1-(3-(dimethylamino)propyl)quinolinium iodide in ethanol.
- Adding piperidine as a base to catalyze condensation at 70°C for 6 hours.
- Isolating the intermediate Schiff base, which undergoes tautomerization to the conjugated enyne.
Key Data :
- Yield : 60–75%.
- Configuration : E,3E stereochemistry confirmed via ¹H NMR coupling constants (J = 12–14 Hz).
Dimerization and Quaternary Ammonium Formation
The monomeric units are dimerized using 1,3-propanediyl bis(dimethyliminio) linkers. A two-step alkylation process is employed:
- First Alkylation : Treat the monomer with 1,3-dibromopropane in DMF at 50°C for 12 hours.
- Second Alkylation : React the product with dimethylamine to form the bis(dimethylazanium)propane bridge.
Optimization Notes :
- Excess 1,3-dibromopropane (2.5 eq) ensures complete dimerization.
- Tetrabutylammonium iodide (TBAI) accelerates the SN2 reaction.
Counterion Exchange to Tetraiodide
The final step replaces bromide or chloride counterions with iodide. This is achieved via metathesis with potassium iodide (KI) in aqueous methanol:
- Dissolve the dimeric bromide in methanol.
- Add excess KI (4 eq) and stir at room temperature for 24 hours.
- Precipitate the product by adding diethyl ether.
Purity Control :
Spectroscopic Characterization and Validation
The product is validated using UV-Vis and fluorescence spectroscopy. Key data from analogous dyes (e.g., POPO-3) include:
| Property | Value |
|---|---|
| Absorption Maximum (λₐ₆ₛ) | 534 nm |
| Emission Maximum (λₑₘ) | 570 nm |
| Extinction Coefficient | 68,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.42 |
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors improve efficiency:
- Residence Time : 30 minutes (vs. 6 hours in batch).
- Solvent Recovery : HFIP is recycled via distillation (95% recovery).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the aromatic rings or the propyl groups.
Reduction: Reduction reactions could target the quaternary ammonium groups, potentially converting them to tertiary amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tertiary amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzoxazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways (source: ). The presence of the quinoline moiety enhances the compound's ability to penetrate cellular membranes, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial properties. The incorporation of the benzoxazole ring may enhance these effects by providing additional mechanisms of action against bacterial and fungal pathogens. Preliminary studies suggest that such compounds could be effective against resistant strains of bacteria (source: ).
Materials Science
Fluorescent Dyes
The unique structural features of this compound make it suitable for use as a fluorescent dye in biological imaging. Its ability to fluoresce under specific wavelengths can be utilized in microscopy techniques to visualize cellular components (source: ). This application is particularly valuable in research settings where tracking cellular processes is crucial.
Conductive Polymers
Given the ionic nature of the compound due to the tetraiodide salt form, it can be incorporated into conductive polymer matrices. This can lead to the development of advanced materials for electronic applications, such as sensors and organic light-emitting diodes (OLEDs). The ionic interactions may enhance the conductivity and stability of these materials (source: ).
Nanotechnology
Drug Delivery Systems
The compound's amphiphilic nature allows it to form micelles or nanoparticles that can encapsulate drugs. This property is essential for targeted drug delivery systems where controlled release and enhanced solubility are required. Studies have demonstrated that such systems can improve the bioavailability of poorly soluble drugs (source: ).
Photothermal Therapy
In nanomedicine, compounds like this one can be engineered to absorb light and convert it to heat. This property is beneficial in photothermal therapy for cancer treatment, where localized heating can induce cell death in tumor tissues while sparing surrounding healthy cells (source: ).
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | PMC11105966 | Demonstrated potent cytotoxicity against cancer cell lines. |
| Antimicrobial Properties | MDPI Journal | Effective against resistant bacterial strains. |
| Fluorescent Dyes | PubChem | Suitable for biological imaging applications. |
| Conductive Polymers | Patent WO2019166257A1 | Enhanced conductivity in polymer matrices. |
| Drug Delivery Systems | Research Article | Improved bioavailability through nanoparticle formulation. |
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For example, as a fluorescent probe, it would absorb light at a specific wavelength and emit light at a longer wavelength. The molecular targets and pathways involved would vary based on its use in biological or medical applications.
Comparison with Similar Compounds
Similar Compounds
- 3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide
- 3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;triiodide
Uniqueness
The tetraiodide form of the compound may exhibit unique properties such as higher solubility in polar solvents and distinct electrochemical behavior compared to its diiodide or triiodide counterparts.
Biological Activity
Chemical Structure and Properties
The compound features a quinoline backbone and a benzoxazole moiety, which are known for their diverse biological activities. The presence of quaternary ammonium groups suggests potential interactions with biological membranes and proteins due to their cationic nature.
Structural Formula
The structural formula can be represented as follows:
This indicates a complex arrangement that may influence its solubility and reactivity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to the one exhibit antimicrobial properties. For example, derivatives of benzothiazole have shown effectiveness against various bacterial strains. A review highlighted that modifications in the benzothiazole structure can enhance activity against tuberculosis pathogens .
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific protein kinases and modulation of cell cycle progression .
The proposed mechanisms through which this compound may exert its effects include:
- Inhibition of DNA synthesis : Compounds with similar structures often interfere with nucleic acid synthesis.
- Disruption of membrane integrity : The cationic nature may allow it to penetrate bacterial membranes, leading to cell lysis.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of similar compounds. For instance, a study reported IC50 values indicating significant cytotoxic effects at higher concentrations, but these effects were concentration-dependent and varied across different cell lines .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a related quinoline compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial viability at concentrations as low as 10 µM, suggesting strong antimicrobial potential.
Study 2: Anticancer Effects
Another investigation focused on the anticancer properties of benzothiazole derivatives. The compound was tested on breast cancer cell lines (MCF-7), showing an IC50 value of approximately 25 µM after 48 hours of treatment. This indicates a promising avenue for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
